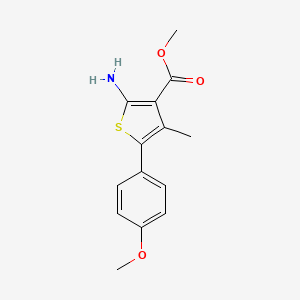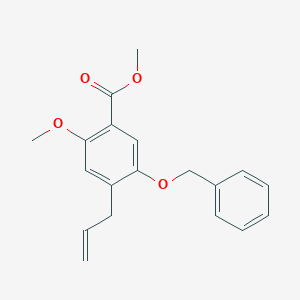
4-Nitrothiophene-2-carboxamide
Vue d'ensemble
Description
4-Nitrothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C5H4N2O3S. It features a thiophene ring substituted with a nitro group at the 4-position and a carboxamide group at the 2-position.
Mécanisme D'action
Target of Action
4-Nitrothiophene-2-carboxamide primarily targets bacterial nitroreductases NfsA and NfsB in E. coli . These enzymes play a crucial role in the activation of the compound. Additionally, the compound has been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis .
Mode of Action
The compound is a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB in E. coli . This activation is crucial for the compound to exert its antibacterial properties. The compound has also been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis, thereby affecting the growth of the bacteria .
Biochemical Pathways
The activation of this compound by bacterial nitroreductases leads to its potent antibacterial properties . The inhibition of CTP Synthetase PyrG perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides .
Pharmacokinetics
Its efficacy in a mouse thigh infection model suggests that it has suitable bioavailability .
Result of Action
The activation of this compound results in potent antibacterial properties. It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . The inhibition of CTP Synthetase PyrG in Mycobacterium tuberculosis leads to the perturbation of DNA and RNA biosynthesis, affecting the growth of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific bacterial nitroreductases is necessary for its activation . .
Analyse Biochimique
Biochemical Properties
4-Nitrothiophene-2-carboxamide has been found to have potent antibacterial properties . It interacts with specific bacterial nitroreductases NfsA and NfsB in E. coli, which are enzymes involved in the reduction of nitro groups . The nature of these interactions involves the activation of the compound in the bacterial cells, making it a pro-drug .
Cellular Effects
The cellular effects of this compound are primarily seen in its antibacterial activity. It has been shown to be potent against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . It influences cell function by overcoming efflux liability, a mechanism that bacteria often use to resist antibiotics .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . The compound was engineered to lose its binding to the efflux pump, thereby making it potent on wild-type bacteria . It requires activation in E. coli by specific bacterial nitroreductases NfsA and NfsB .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carboxamide typically involves the nitration of thiophene-2-carboxamide. One common method includes the reaction of thiophene-2-carboxamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Aminothiophene-2-carboxamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Aminothiophene-2-carboxamide: The reduced form of 4-Nitrothiophene-2-carboxamide, with different reactivity and applications.
2-Nitrothiophene: A similar compound with the nitro group at a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGYMPUMRABOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















